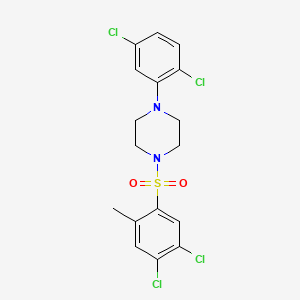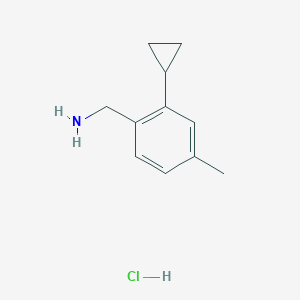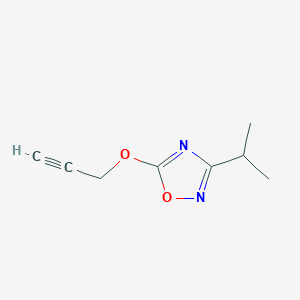
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDD is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine's mechanism of action is not fully understood, but it has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and induction of apoptosis. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function.
Advantages and Limitations for Lab Experiments
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for various receptors. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a drug candidate for various diseases, and the exploration of its mechanism of action in more detail. This compound's potential applications in neuroscience and cancer research also warrant further investigation.
Synthesis Methods
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has been synthesized through various methods, including the reaction of 1-bromo-4-chloro-2-methylbenzene with piperazine and 2,5-dichlorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperazine followed by the reaction with 1-bromo-4-chloro-2-methylbenzene. The yield of this compound varies depending on the method used, with the highest yield reported to be around 60%.
Scientific Research Applications
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied as a potential drug candidate for the treatment of various diseases, including schizophrenia, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl4N2O2S/c1-11-8-14(20)15(21)10-17(11)26(24,25)23-6-4-22(5-7-23)16-9-12(18)2-3-13(16)19/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLAQHSLMVJUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclopropyl-3-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2787980.png)




![4-butoxy-N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2787992.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2787994.png)

![2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2787997.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2787998.png)

